molecular formula C9H12N2O B1286089 2-amino-N-(4-methylphenyl)acetamide CAS No. 64642-18-8

2-amino-N-(4-methylphenyl)acetamide

Cat. No.: B1286089
CAS No.: 64642-18-8
M. Wt: 164.2 g/mol
InChI Key: GLNSGCFQUWUWLB-UHFFFAOYSA-N
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Description

2-amino-N-(4-methylphenyl)acetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 4-methylphenyl group and the alpha carbon is substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-N-(4-methylphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-methylacetanilide with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of intermediates, purification, and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-amino-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methylphenyl)acetamide
  • N-(4-methoxyphenyl)acetamide
  • N-(4-acetyl-2-methylphenyl)acetamide

Uniqueness

2-amino-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNSGCFQUWUWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586239
Record name N-(4-Methylphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64642-18-8
Record name Acetamide, 2-amino-N-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64642-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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